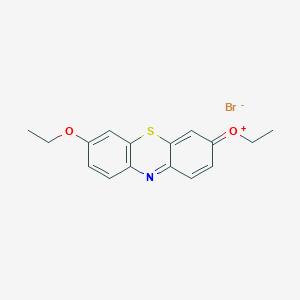![molecular formula C13H23NO6 B12572232 diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate CAS No. 620960-36-3](/img/structure/B12572232.png)
diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate is a chemical compound with the molecular formula C13H23NO6 It is a derivative of malonic acid, featuring a nitro group and a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate typically involves the alkylation of diethyl malonate. The process begins with the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide, such as 4-methyl-1-nitropentyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming a substituted monocarboxylic acid
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Hydrolysis Agents: Sodium hydroxide (NaOH), hydrochloric acid (HCl).
Decarboxylation Conditions: Heating in the presence of a suitable catalyst.
Major Products Formed
Reduction: Formation of the corresponding amine.
Hydrolysis: Formation of diethyl malonate and the corresponding carboxylic acids.
Decarboxylation: Formation of substituted monocarboxylic acids
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its effects on various biological pathways and potential therapeutic applications.
Industrial Applications: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl ethoxymethylenemalonate: Another derivative of malonic acid, used in the synthesis of heterocyclic compounds
Eigenschaften
CAS-Nummer |
620960-36-3 |
|---|---|
Molekularformel |
C13H23NO6 |
Molekulargewicht |
289.32 g/mol |
IUPAC-Name |
diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate |
InChI |
InChI=1S/C13H23NO6/c1-5-19-12(15)11(13(16)20-6-2)10(7-9(3)4)8-14(17)18/h9-11H,5-8H2,1-4H3/t10-/m1/s1 |
InChI-Schlüssel |
MGCFRTVQJFTSGV-SNVBAGLBSA-N |
Isomerische SMILES |
CCOC(=O)C([C@H](CC(C)C)C[N+](=O)[O-])C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(C(CC(C)C)C[N+](=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




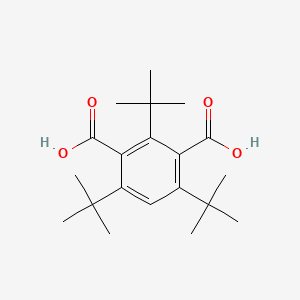

![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)

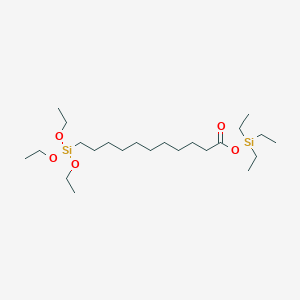
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
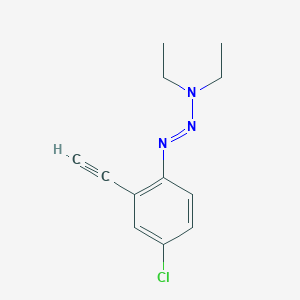
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
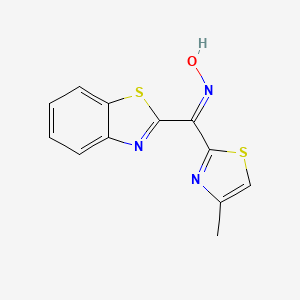
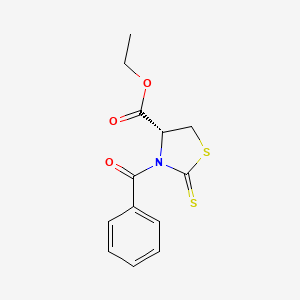
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
